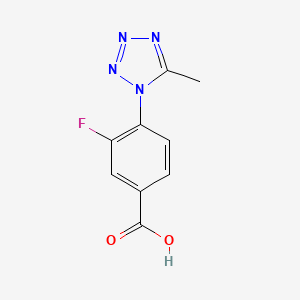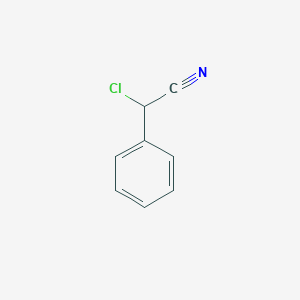
S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate: is a synthetic organic compound with the molecular formula C14H19NO3S and a molecular weight of 281.37 g/mol . This compound is characterized by the presence of an acetyl group, a hydroxy group, and a propyl group attached to a phenyl ring, along with a dimethylcarbamothioate moiety. It is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetyl-3-hydroxy-2-propylphenol and dimethylcarbamothioic chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and quality control measures ensures consistency in the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure and biological activity .
Industry:
Mechanism of Action
The mechanism of action of S-(4-Acetyl-3-hydroxy-2-propylphenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- S-(4-Acetyl-3-hydroxy-2-propylphenyl) 2-methylpropanethioate
- 4-Acetyl-3-hydroxy-2-propylphenyl (dimethylamino)methanethioate
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the substituents attached to the phenyl ring or the carbamothioate moiety.
- Chemical Properties: Variations in chemical properties such as solubility, reactivity, and stability.
- Biological Activity: Differences in biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C14H19NO3S |
|---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
S-(4-acetyl-3-hydroxy-2-propylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C14H19NO3S/c1-5-6-11-12(19-14(18)15(3)4)8-7-10(9(2)16)13(11)17/h7-8,17H,5-6H2,1-4H3 |
InChI Key |
TWNCYHSLYIINQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)SC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















